molecular formula C20H19F2NO6 B12366444 2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde

2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde

Cat. No.: B12366444
M. Wt: 407.4 g/mol
InChI Key: FCKRSFJUBQPSIN-UHFFFAOYSA-N
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Description

2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the difluoro substituents, and the construction of the pyrano[3,2-f]chromene core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The difluoropyrrolidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol
  • Ethanone, 2-amino-1-(3,3-difluoro-1-pyrrolidinyl)
  • (3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone

Uniqueness

What sets 2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the pyrano[3,2-f]chromene core, along with the difluoropyrrolidine moiety, provides a distinct chemical profile that could lead to novel properties and applications.

Properties

Molecular Formula

C20H19F2NO6

Molecular Weight

407.4 g/mol

IUPAC Name

2-[2-(3,3-difluoropyrrolidin-1-yl)-2-oxoethyl]-6-hydroxy-1-methyl-3-oxo-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde

InChI

InChI=1S/C20H19F2NO6/c1-10-12(7-14(25)23-5-4-20(21,22)9-23)19(27)29-17-13(8-24)16(26)18-11(15(10)17)3-2-6-28-18/h8,26H,2-7,9H2,1H3

InChI Key

FCKRSFJUBQPSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCC(C4)(F)F

Origin of Product

United States

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